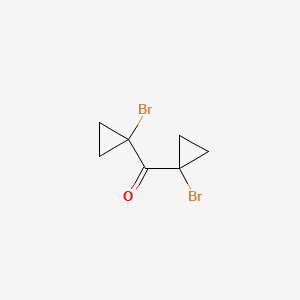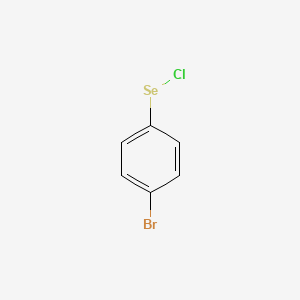
Ethanedithioamide, tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, tetraphenyl- typically involves the reaction of tetraphenylethylene with sulfur-containing reagents. One common method is the oxidative coupling reaction of dilithiobiphenyl derivatives, which provides a synthetic route for the formation of the tetraphenyl structure . The reaction conditions often include the use of transition metal catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of ethanedithioamide, tetraphenyl- may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedithioamide, tetraphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethanedithioamide, tetraphenyl- can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Ethanedithioamide, tetraphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to form chelates with metals makes it useful in biological studies, particularly in the detection and quantification of metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
Wirkmechanismus
The mechanism by which ethanedithioamide, tetraphenyl- exerts its effects involves its ability to interact with metal ions. The thiocarbonyl groups can form strong chelates with metal ions, which can influence various biochemical pathways. This interaction can modulate the activity of enzymes and other proteins that require metal ions for their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylethylene: Similar in structure but lacks the thiocarbonyl groups.
Tetraphenylene: Another related compound with a different arrangement of phenyl groups.
Dithiooxamide: Similar in having thiocarbonyl groups but lacks the phenyl groups.
Uniqueness
Ethanedithioamide, tetraphenyl- is unique due to the combination of its tetraphenyl structure and the presence of thiocarbonyl groups. This combination imparts distinctive chemical properties, such as enhanced stability and the ability to form strong chelates with metal ions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59408-60-5 |
|---|---|
Molekularformel |
C26H20N2S2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
N,N,N',N'-tetraphenylethanedithioamide |
InChI |
InChI=1S/C26H20N2S2/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
OIVSJHLAOZVOPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)C(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)



![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)


![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)





